N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
Description
Overview of Benzothiazole-Based Compounds in Chemical Research
Benzothiazole derivatives constitute a critical class of heterocyclic compounds characterized by a fused benzene and thiazole ring system (C$$7$$H$$5$$NS) . These scaffolds exhibit remarkable electronic properties due to the electron-withdrawing thiazole moiety, enabling diverse chemical modifications for pharmaceutical and material science applications . Historically, benzothiazoles gained prominence through natural products like firefly luciferin and synthetic drugs such as pramipexole (antiparkinsonian) and riluzole (ALS treatment) . Their broad bioactivity spectrum—spanning anticancer, antimicrobial, and anti-inflammatory effects—has driven sustained research interest .
Key Pharmacological Activities of Benzothiazoles
| Activity | Example Compounds | Mechanism/Target |
|---|---|---|
| Anticancer | PMX610, Compound 4i | Cyclin A2 inhibition, ERK/AKT |
| Anti-inflammatory | Frentizole | COX-2 suppression |
| Antimicrobial | Ethoxazolamide | Carbonic anhydrase inhibition |
Discovery and Structural Development of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-Methoxybenzamide
This compound (CAS 111272-66-3) emerged from efforts to optimize benzothiazole-amide hybrids for enhanced pharmacokinetic profiles. The compound features:
- Benzothiazole core : Provides π-π stacking and hydrogen-bonding capabilities.
- 4-Methoxybenzamide substituent : Enhances lipophilicity (LogP = 3.60) and metabolic stability .
- Biphenyl linkage : Facilitates interactions with hydrophobic enzyme pockets .
Synthetic Pathway
- Thiazole Formation : 2-Aminothiophenol reacts with 4-iodobenzaldehyde under Ullmann coupling conditions .
- Amidation : 4-Methoxybenzoyl chloride couples with the benzothiazole intermediate via nucleophilic acyl substitution (yield: 71–78%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C$${21}$$H$${16}$$N$$2$$O$$2$$S |
| Molecular Weight | 360.43 g/mol |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
| XLogP | 3.60 |
| Hydrogen Bond Acceptors | 4 |
Position in Contemporary Heterocyclic Chemistry Research
This compound exemplifies the strategic fusion of benzothiazole and benzamide pharmacophores to target multifactorial diseases. Recent studies highlight its dual inhibition of AKT and ERK pathways , critical in oncology and inflammation . Compared to first-generation benzothiazoles, its methoxy group reduces hepatotoxicity risks while maintaining blood-brain barrier permeability (72.5% probability) .
Comparative Bioactivity
| Compound | IC$$_{50}$$ (A549 Cells) | IL-6 Inhibition (%) |
|---|---|---|
| Parent Benzothiazole | 12.3 μM | 28 |
| N-[4-(Benzothiazol...) | 0.68 μM | 62 |
| Doxorubicin (Control) | 0.15 μM | N/A |
Properties
Molecular Formula |
C21H16N2O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H16N2O2S/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24) |
InChI Key |
DELVZQQIUARMNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline
Benzothiazole rings are typically constructed via cyclization of thioamide precursors. A common method involves reacting 2-aminothiophenol with substituted benzaldehydes under oxidative conditions. For the target intermediate:
Preparation of 4-Methoxybenzoyl Chloride
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, yielding the corresponding acyl chloride.
Amide Bond Formation Methods
Classical Coupling Using Carbodiimide Reagents
Procedure :
-
Dissolve 4-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) and 4-methoxybenzoyl chloride (1.2 equiv) in dry dichloromethane.
-
Add triethylamine (2.0 equiv) as a base to scavenge HCl.
-
Stir at room temperature for 12–24 hours.
-
Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product.
Yield : 65–78%.
Advantages : Simple setup, widely accessible reagents.
Limitations : Requires strict anhydrous conditions; competitive side reactions may occur.
Ru(II)-Catalyzed Direct Amidation
A modern approach employs transition-metal catalysis for regioselective C–N bond formation:
Procedure :
-
Mix 2-(4-aminophenyl)benzothiazole (1.0 equiv) and 4-methoxybenzoyl azide (1.5 equiv) in 1,2-dichloroethane.
-
Add [Ru(-cymene)Cl₂]₂ (10 mol%) and AgSbF₆ (20 mol%).
-
Heat at 80°C for 5–7 hours under inert atmosphere.
-
Purify via silica gel chromatography.
Yield : 82–89%.
Advantages : High regioselectivity, avoids pre-activation of carboxylic acids.
Limitations : Costly catalysts; sensitivity to moisture.
One-Pot Tandem Synthesis
This method integrates benzothiazole formation and amidation in a single reaction vessel:
Procedure :
-
Combine 4-nitroaniline , 2-aminothiophenol , and 4-methoxybenzoic acid in dimethylformamide.
-
Add POCl₃ to simultaneously facilitate cyclization (benzothiazole formation) and amide coupling.
-
Heat at 100°C for 8 hours.
-
Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
Yield : 58–63%.
Advantages : Reduced purification steps; time-efficient.
Limitations : Moderate yields due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving efficiency:
Procedure :
-
Mix 4-(1,3-benzothiazol-2-yl)aniline and 4-methoxybenzoic acid in toluene.
-
Add EDCl (1.5 equiv) and HOBt (1.5 equiv) as coupling agents.
-
Irradiate at 150°C for 20 minutes.
-
Filter and recrystallize from ethanol.
Yield : 75–80%.
Advantages : Rapid reaction time; enhanced reproducibility.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Coupling | EDCl, HOBt, TEA | 65–78 | 12–24 h | Simple setup | Moisture-sensitive; moderate yields |
| Ru(II)-Catalyzed | [Ru(-cymene)Cl₂]₂ | 82–89 | 5–7 h | High regioselectivity | Expensive catalysts |
| One-Pot Tandem | POCl₃ | 58–63 | 8 h | Step economy | Competing side reactions |
| Microwave-Assisted | EDCl, HOBt, microwave | 75–80 | 20 min | Fast; high efficiency | Requires microwave reactor |
Optimization and Challenges
Solvent Selection
Purification Techniques
Chemical Reactions Analysis
WAY-300323 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WAY-300323 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: WAY-300323 is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of WAY-300323 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound is compared to derivatives sharing either the benzothiazole core, the 4-methoxybenzamide group, or both. Below is a detailed analysis of structural and functional differences:
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substitution of the methoxy group with bulkier alkoxy chains (e.g., butoxy) increases lipophilicity but may reduce solubility .
- Therapeutic Potential: Benzothiazole derivatives are explored as kinase inhibitors, antimicrobials, and PET tracers. The target compound’s methoxy group could modulate selectivity for α-synuclein or bacterial targets .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide, also known as WAY-300323, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 111272-66-3
- Molecular Formula : C21H16N2O2S
- Molecular Weight : 360.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. It targets specific pathways involved in tumor growth and metastasis, particularly through the inhibition of key signaling proteins involved in cell division and survival.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have indicated that benzothiazole derivatives exhibit antimicrobial properties, potentially making them effective against various bacterial strains and fungi.
Case Studies
- Anticancer Efficacy :
- Anti-inflammatory Effects :
- Antimicrobial Testing :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of COX enzyme activity | |
| Antimicrobial | Moderate activity against bacteria |
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O2S |
| Molecular Weight | 360.43 g/mol |
| CAS Number | 111272-66-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
